molecular formula C8H12N4O2 B12585256 N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine CAS No. 345629-42-7

N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B12585256
CAS No.: 345629-42-7
M. Wt: 196.21 g/mol
InChI Key: NXONIPCBEYLWBD-UHFFFAOYSA-N
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Description

N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that features a nitropyridine moiety attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-nitropyridin-2-amine with N-methyl-ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO~2~).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N1-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Methyl-N~2~-(5-nitropyridin-2-yl)ethane-1,2-diamine
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitropyridine moiety and ethane-1,2-diamine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

345629-42-7

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-methyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H12N4O2/c1-9-4-5-10-8-3-2-7(6-11-8)12(13)14/h2-3,6,9H,4-5H2,1H3,(H,10,11)

InChI Key

NXONIPCBEYLWBD-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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